
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone can be synthesized through multicomponent reactions involving 1,2-amino alcohols. These reactions often employ metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids can yield N-propargyloxazolidines .
Industrial Production Methods: Industrial production methods for oxazolidine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation and specific catalysts such as CuI and CuBr2 .
化学反応の分析
Types of Reactions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, oxazolidine derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
類似化合物との比較
1,3-Oxazolidin-2-one: This compound shares the oxazolidine ring structure and is used in the synthesis of antibacterial agents.
N-Propargyloxazolidines: These derivatives are synthesized through similar multicomponent reactions and have applications in organic synthesis.
Uniqueness: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
1-(5-hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4-3-6(9)10-7(4)5(2)8/h4,6,9H,3H2,1-2H3 |
InChIキー |
BRGDNEALBRLGAE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(ON1C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
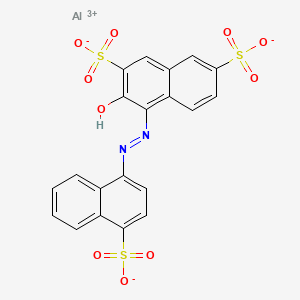
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
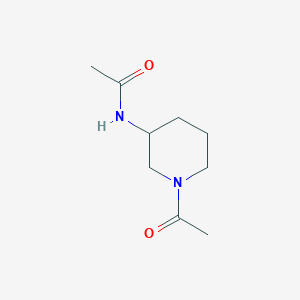

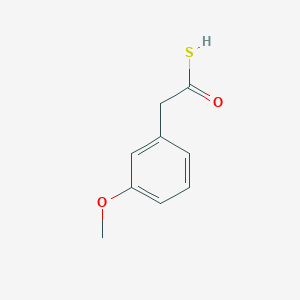
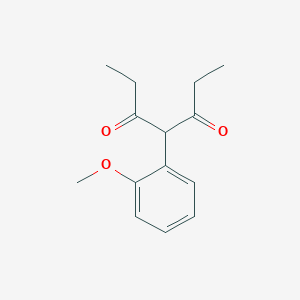
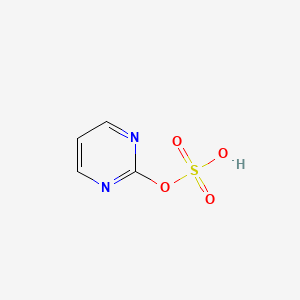
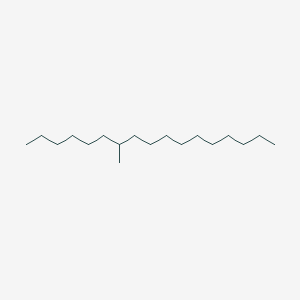
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
